molecular formula C18H20N2O2 B11810157 Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B11810157
M. Wt: 296.4 g/mol
InChI Key: UPAILPLVYQDKCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate typically involves the condensation of 6-methylpyridine-2-carboxylic acid with pyrrolidine, followed by benzylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl and pyridine groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and 6-methylpyridin-2-yl groups enhances its ability to interact with a wide range of molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H20N2O2/c1-14-7-5-10-16(19-14)17-11-6-12-20(17)18(21)22-13-15-8-3-2-4-9-15/h2-5,7-10,17H,6,11-13H2,1H3

InChI Key

UPAILPLVYQDKCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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